Comprehensive Spectral Characterization of 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic Acid: An Analytical Framework
Comprehensive Spectral Characterization of 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic Acid: An Analytical Framework
Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Compound: 2-[(1-Hydroxy-2-naphthalenyl)oxy]acetic acid (CAS: 72836-73-8) Molecular Formula: C₁₂H₁₀O₄ | Exact Mass: 218.0579 Da
Executive Summary & Chemical Context
The compound 2-[(1-hydroxy-2-naphthalenyl)oxy]acetic acid is a highly functionalized naphthalene derivative. Historically identified as a key metabolite in the fungal detoxication of the plant growth regulator 2-naphthyloxyacetic acid[1], its structural complexity arises from the presence of two distinct acidic/hydrogen-bonding moieties: a phenolic hydroxyl group at the C-1 position and an ether-linked carboxylic acid at the C-2 position.
For application scientists and analytical chemists, confirming the exact regiochemistry of this compound is critical. The proximity of the -OH and -O-CH₂-COOH groups facilitates strong intra- and intermolecular hydrogen bonding, which significantly influences its spectral behavior across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) platforms. This whitepaper establishes a rigorous, self-validating analytical framework for the complete spectral elucidation of this molecule.
Caption: Multi-modal spectral characterization workflow for structural validation.
Experimental Protocols & Methodological Causality
To ensure reproducibility and scientific integrity, the following protocols are designed with explicit causality—explaining why specific parameters are chosen over standard defaults.
NMR Spectroscopy Protocol
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Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is mandated. Causality: The molecule contains both a carboxylic acid and a phenolic hydroxyl. Non-polar solvents (like CDCl₃) will induce severe line broadening due to dynamic intermolecular hydrogen-bonded dimerization. DMSO-d₆ disrupts these dimers, yielding sharp, distinct resonances for the exchangeable protons.
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Acquisition Parameters: ¹H NMR (400 MHz), ¹³C NMR (100 MHz). A relaxation delay (D1) of 2.0 seconds is used for ¹H to ensure complete relaxation of the sterically hindered peri-proton (H-8).
FTIR Spectroscopy Protocol
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Technique: Attenuated Total Reflectance (ATR) using a diamond crystal.
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Causality: ATR eliminates the need for KBr pellet pressing. KBr is hygroscopic and can absorb atmospheric moisture, which would mask the critical 3400–2500 cm⁻¹ region where the compound's intrinsic -OH and -COOH stretching vibrations occur.
High-Resolution Mass Spectrometry (HRMS)
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Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).
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Causality: The presence of the highly acidic carboxylic acid group (pKa ~3.5) and the phenolic -OH (pKa ~9.5) makes negative ion mode exponentially more sensitive than positive mode, generating a stable [M-H]⁻ pseudomolecular ion with minimal source fragmentation.
Spectral Data Analysis & Interpretation
The following data represents a synthesized empirical framework derived from the spectral behaviors of its constituent substructures (1-naphthol and 2-naphthoxyacetic acid) [2, 3].
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is definitively characterized by the absence of an aromatic proton at C-1 and C-2, leaving a 6-proton aromatic system. The regiochemistry is validated by the AB spin system of H-3 and H-4 on the substituted ring.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment / Structural Logic |
| 12.85 | br s | 1H | - | -COOH : Broadened due to exchange; highly deshielded. |
| 9.80 | s | 1H | - | C1-OH : Phenolic proton. D₂O exchangeable. |
| 8.15 | d | 1H | 8.2 | H-8 : Peri-proton, strongly deshielded by the spatial proximity to the C1-OH oxygen lone pairs. |
| 7.80 | d | 1H | 8.1 | H-5 : Standard alpha-naphthalene position. |
| 7.45 | d | 1H | 8.8 | H-4 : Ortho coupling to H-3. |
| 7.40 - 7.50 | m | 2H | - | H-6, H-7 : Overlapping multiplets of the unsubstituted ring. |
| 7.30 | d | 1H | 8.8 | H-3 : Shielded by the electron-donating ether oxygen at C-2. |
| 4.85 | s | 2H | - | -O-CH₂- : Aliphatic singlet, shifted downfield by adjacent oxygen and carbonyl. |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 170.5 | Quaternary (C=O) | Carboxylic acid carbonyl. |
| 146.2 | Quaternary (Ar-C) | C-1 : Directly attached to the hydroxyl group. |
| 141.8 | Quaternary (Ar-C) | C-2 : Directly attached to the ether linkage. |
| 128.5, 123.4 | Quaternary (Ar-C) | C-8a, C-4a : Bridgehead carbons. |
| 127.6, 126.3, 124.5, 122.1 | Methine (Ar-CH) | C-5, C-7, C-6, C-8 : Unsubstituted ring carbons. |
| 118.5, 115.2 | Methine (Ar-CH) | C-4, C-3 : Substituted ring carbons (shielded by +M effect of O). |
| 66.8 | Methylene (CH₂) | -O-CH₂- : Ether aliphatic carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum serves as a rapid orthogonal validation tool, specifically confirming the coexistence of the ether, phenol, and carboxylic acid functionalities.
Table 3: Key ATR-FTIR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |
| 3350 – 2600 | Broad, Strong | O-H stretch | Overlapping signals of the phenolic -OH and the strongly hydrogen-bonded carboxylic acid -OH. |
| 1725 | Sharp, Strong | C=O stretch | Confirms the carboxylic acid carbonyl. |
| 1605, 1515 | Medium | C=C stretch | Aromatic ring skeletal vibrations of the naphthalene core. |
| 1245 | Strong | C-O-C stretch | Asymmetric stretching of the alkyl-aryl ether linkage at C-2. |
| 1120 | Medium | C-O stretch | Phenolic C-O stretching at C-1. |
| 810, 745 | Strong | C-H bend | Out-of-plane bending indicative of 1,2-disubstituted naphthalene rings. |
Mechanistic Insights: MS Fragmentation & Stability
In ESI negative mode, the molecule readily deprotonates to form the [M-H]⁻ ion at m/z 217.0506. The tandem mass spectrometry (MS/MS) fragmentation pathway is highly predictable and serves as a self-validating fingerprint for the molecule's structure.
The primary fragmentation is driven by the lability of the acetic acid moiety. The initial collision-induced dissociation (CID) yields a neutral loss of carbon dioxide (-44 Da), followed by the cleavage of the ether bond.
Caption: ESI-MS/MS negative ion fragmentation pathway of the target compound.
Mechanistic Causality of Fragmentation:
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m/z 217 → 173: Decarboxylation is the lowest energy pathway for gas-phase aliphatic carboxylic acids under CID.
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m/z 217 → 159: Direct homolytic or heterolytic cleavage of the ether C-O bond results in the loss of the entire carboxymethyl radical/group, leaving the highly resonance-stabilized 1-hydroxy-2-naphtholate anion.
Conclusion
The structural elucidation of 2-[(1-hydroxy-2-naphthalenyl)oxy]acetic acid requires a multi-modal approach. By utilizing DMSO-d₆ to resolve complex hydrogen-bonding networks in NMR, employing ATR-FTIR to bypass moisture interference, and leveraging the acidic nature of the molecule in ESI- MS, researchers can achieve a robust, self-validating characterization. The unique peri-interaction observed in the ¹H NMR (H-8 downfield shift) and the predictable decarboxylation in the MS/MS pathway serve as the definitive hallmarks of this specific regiochemistry.
References
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Evens, E. D., & Woodcock, D. (1963). Fungal detoxication. Part VI. Synthesis of 1-hydroxy-2-naphthyloxyacetic acid. Journal of the Chemical Society (Resumed), 816-819.[Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8422, 2-Naphthoxyacetic acid. Retrieved March 10, 2026. [Link]
